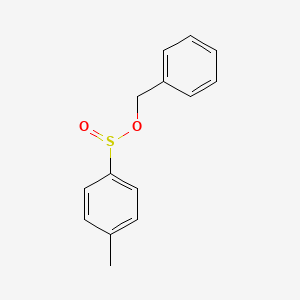

Benzyl 4-methylbenzenesulfinate

Description

Benzyl 4-methylbenzenesulfinate is a sulfinate ester characterized by a benzyl group attached to the sulfinate oxygen and a 4-methylphenyl (p-tolyl) group as the sulfonyl substituent. It is commonly synthesized via nucleophilic substitution or catalytic esterification, yielding a light yellow to yellow liquid or solid depending on the reaction conditions . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.61 (d, J = 8.4 Hz, 2H, aromatic), 7.35–7.23 (m, 7H, aromatic), 5.02 (d, J = 11.2 Hz, 1H), 4.55 (d, J = 11.2 Hz, 1H, CH₂), 2.43 (s, 3H, CH₃) .

- Yield: 72–83% in optimized procedures .

- Applications: Serves as a precursor in palladium-catalyzed cross-coupling reactions and desulfitative transformations .

Properties

CAS No. |

13146-13-9 |

|---|---|

Molecular Formula |

C14H14O2S |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

benzyl 4-methylbenzenesulfinate |

InChI |

InChI=1S/C14H14O2S/c1-12-7-9-14(10-8-12)17(15)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

RRVUSQWGYOTGGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-methylbenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 4-methylbenzenesulfinyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .

Another method involves the use of sodium hydride as a base in tetrahydrofuran, followed by the addition of 4-methylbenzenesulfinyl chloride. This reaction is carried out at ambient temperature and provides a good yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired scale and purity of the product. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methylbenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-methylbenzenesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 4-methylbenzenesulfinate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Yield and Physical State

The electronic and steric properties of substituents significantly influence synthesis efficiency and physical characteristics:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., benzhydryl) improve crystallinity but may reduce solubility. Aliphatic chains (e.g., cycloheptyl) increase lipophilicity .

- Steric Effects : 1-Phenylethyl derivatives exhibit lower yields (40%) due to steric hindrance during synthesis .

Spectroscopic and Structural Differences

¹H NMR Shifts :

- Benzyl Protons : this compound shows distinct doublets at δ 5.02 and 4.55 (J = 11.2 Hz) for the diastereotopic CH₂ group, whereas phenethyl analogs (e.g., Phenethyl 4-methylbenzenesulfinate) exhibit dt peaks at δ 4.22 and 3.80 (J = 10.0 Hz) due to conformational flexibility .

- Aromatic Protons : Electron-withdrawing substituents (e.g., nitro, chloro) deshield aromatic protons, shifting signals downfield (e.g., δ 7.61 in nitro derivatives vs. δ 7.49 in benzyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.